3-Cyclopropoxy-4-methoxybenzamide
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Overview
Description
3-Cyclopropoxy-4-methoxybenzamide is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-methoxybenzamide typically involves several steps:
Starting Material: The process begins with 3-hydroxy-4-methoxybenzoic acid.
Alkylation: The hydroxyl group of the starting material is alkylated using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Cyclopropoxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Cyclopropoxy-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Material Science: This compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding mechanisms.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
3-Cyclopropoxy-4-methoxybenzamide can be compared with other benzamide derivatives, such as:
3-Amino-4-methoxybenzamide: Known for its use in dye and pigment synthesis.
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Utilized in the development of advanced materials.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-2-7(11(12)13)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13) |
InChI Key |
TYVUVWHCBFSFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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